trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

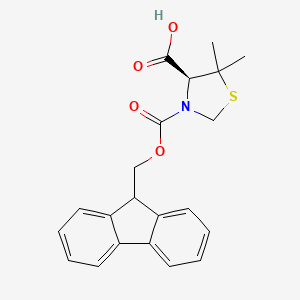

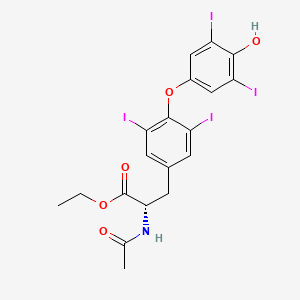

The compound "trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile" belongs to a class of synthetic organic molecules with significant chemical and pharmacological interest. Its structure suggests it is a piperidine derivative with phenylamino and phenylmethyl substituents, indicating a complex synthesis and a potential for diverse chemical reactions and interactions based on its functional groups.

Synthesis Analysis

The synthesis of structurally related piperidine derivatives often involves multi-step organic reactions, including one-pot three-component reactions or specific synthetic pathways to introduce various substituents onto the piperidine ring. For example, the synthesis of similar compounds has been reported through reactions involving salicylaldehyde, diethyl malonate, and piperidine, leading to the formation of compounds stabilized by hydrogen bonding and C-H…π interactions (Khan et al., 2013).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by their cyclic nitrogen-containing core, with substituents influencing the overall geometry and molecular interactions. For instance, the crystal and molecular structure investigations reveal the presence of hydrogen bonding and π interactions, which are crucial for the stabilization of these compounds in the solid state (Khan et al., 2013).

科学的研究の応用

Chemistry and Pharmacology

Trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile is structurally related to ohmefentanyl, an analog of fentanyl and part of the 4-anilidopiperidine class, known for its potent opioid effects. Research focusing on the chemistry and pharmacology of ohmefentanyl and its stereoisomers has provided insights into the unique activity profiles of these compounds, including their binding affinities, potency, efficacy, and intrinsic efficacy at the mu opioid receptor. These studies contribute to a deeper understanding of ligand-receptor interactions, offering a foundation for investigating trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile's potential biological impacts (Brine et al., 1997).

Role in Ligand-Receptor Interactions

The exploration of ligands for D2-like receptors has highlighted the significance of arylalkyl substituents, such as those found in trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile, in enhancing the potency and selectivity of binding affinity. These findings are relevant for understanding how modifications to the piperidine backbone influence receptor interactions, potentially guiding the development of new pharmacological agents (Sikazwe et al., 2009).

Contributions to Drug Development

Research into compounds with structural similarities to trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile can inform drug development efforts, especially in designing molecules with specific receptor targets or pharmacological profiles. For instance, studies on novel antineoplastic agents have revealed molecules with cytotoxic properties and potential for tumor-selective toxicity, highlighting the relevance of piperidine derivatives in cancer therapy research (Hossain et al., 2020).

特性

IUPAC Name |

(3S,4R)-4-anilino-1-benzyl-3-methylpiperidine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3/c1-17-14-23(15-18-8-4-2-5-9-18)13-12-20(17,16-21)22-19-10-6-3-7-11-19/h2-11,17,22H,12-15H2,1H3/t17-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTZMJZNRNLKPD-PXNSSMCTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@@]1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal](/img/structure/B1146931.png)